molecular formula C10H8N2OS2 B13664748 S-pyridin-2-yl Pyridine-2-sulfinothioate

S-pyridin-2-yl Pyridine-2-sulfinothioate

Cat. No.: B13664748
M. Wt: 236.3 g/mol
InChI Key: PGSKEBNWYGTEOK-UHFFFAOYSA-N
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Description

S-pyridin-2-yl Pyridine-2-sulfinothioate: is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, due to their versatile pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-pyridin-2-yl Pyridine-2-sulfinothioate typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the reaction of pyridine-2-thiol with pyridine-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

S-pyridin-2-yl Pyridine-2-sulfinothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-pyridin-2-yl Pyridine-2-sulfinothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of S-pyridin-2-yl Pyridine-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways. For example, it has been shown to inhibit the activity of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the disruption of key cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfinothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N2OS2

Molecular Weight

236.3 g/mol

IUPAC Name

2-pyridin-2-ylsulfinylsulfanylpyridine

InChI

InChI=1S/C10H8N2OS2/c13-15(10-6-2-4-8-12-10)14-9-5-1-3-7-11-9/h1-8H

InChI Key

PGSKEBNWYGTEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SS(=O)C2=CC=CC=N2

Origin of Product

United States

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